2,4,7,12-Tetraazatridecan-13-oic acid, 10-hydroxy-2-methyl-5-(1-methylethyl)-1-(2-(2-methylpropyl)-4-thiazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))-
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Overview
Description
2,4,7,12-Tetraazatridecan-13-oic acid, 10-hydroxy-2-methyl-5-(1-methylethyl)-1-(2-(2-methylpropyl)-4-thiazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))- is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes may include:
Formation of the thiazolyl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ester group: Esterification reactions, often using carboxylic acids and alcohols in the presence of acid catalysts, are employed.
Hydroxyl group addition: Hydroxylation reactions, possibly using oxidizing agents like hydrogen peroxide or osmium tetroxide, are used to introduce hydroxyl groups.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch processing: Sequential addition of reagents and intermediates in a controlled environment.
Continuous flow synthesis: Utilizing flow reactors to streamline the synthesis process, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The thiazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, osmium tetroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid catalysts for esterification, base catalysts for cyclization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the ester group may produce alcohols.
Scientific Research Applications
Chemistry
This compound can serve as a building block for synthesizing more complex molecules, useful in organic synthesis and material science.
Biology
Medicine
The compound may have pharmaceutical applications, possibly as an intermediate in drug synthesis or as a therapeutic agent itself.
Industry
In industrial settings, it could be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. In a chemical context, it might act as a catalyst or reactant, facilitating specific reactions.
Comparison with Similar Compounds
Similar Compounds
2,4,7,12-Tetraazatridecan-13-oic acid derivatives: Compounds with similar backbones but different functional groups.
Thiazolyl esters: Compounds featuring the thiazolyl group and ester functionalities.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and applications compared to similar compounds.
Properties
CAS No. |
165315-32-2 |
---|---|
Molecular Formula |
C38H50N6O5S2 |
Molecular Weight |
735.0 g/mol |
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[[2-(2-methylpropyl)-1,3-thiazol-4-yl]methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C38H50N6O5S2/c1-25(2)16-34-40-30(23-50-34)21-44(5)37(47)43-35(26(3)4)36(46)41-29(17-27-12-8-6-9-13-27)19-33(45)32(18-28-14-10-7-11-15-28)42-38(48)49-22-31-20-39-24-51-31/h6-15,20,23-26,29,32-33,35,45H,16-19,21-22H2,1-5H3,(H,41,46)(H,42,48)(H,43,47)/t29-,32-,33-,35-/m0/s1 |
InChI Key |
AJUYWISGDSRRLY-JPECBQHSSA-N |
Isomeric SMILES |
CC(C)CC1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Canonical SMILES |
CC(C)CC1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Origin of Product |
United States |
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